molecular formula C14H10O2 B158125 2,7-Phenanthrenediol CAS No. 10127-56-7

2,7-Phenanthrenediol

Cat. No.: B158125
CAS No.: 10127-56-7
M. Wt: 210.23 g/mol
InChI Key: XWHXIIHQEFWFCS-UHFFFAOYSA-N
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Description

2,7-Phenanthrenediol is an organic compound with the molecular formula C14H10O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains two hydroxyl groups at the 2 and 7 positions of the phenanthrene ring system

Safety and Hazards

Phenanthrene, from which Phenanthrene-2,7-diol is derived, is harmful if swallowed . It can cause serious eye irritation and may cause respiratory irritation. It is also very toxic to aquatic life .

Future Directions

Phenanthrene derivatives have shown potential in the treatment of non-small cell lung cancer (NSCLC). The phenanthrenes of Bletilla striata might be important and effective substances in the treatment of NSCLC . Another study suggests that the strain Pseudomonas chlororaphis 23aP, which utilizes phenanthrene, might be used in bioaugmentation—a biological method supporting the removal of pollutants from contaminated environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,7-Phenanthrenediol can be synthesized through several methods. One common approach involves the hydroxylation of phenanthrene using strong oxidizing agents. For example, phenanthrene can be treated with tert-butyl hydroperoxide and molybdenum acetylacetonate to yield phenanthrene-2,7-diol . Another method involves the use of chromic acid to oxidize phenanthrene to phenanthrenequinone, which can then be reduced to phenanthrene-2,7-diol .

Industrial Production Methods

Industrial production of phenanthrene-2,7-diol typically involves large-scale oxidation processes using similar reagents and conditions as those used in laboratory synthesis. The choice of oxidizing agent and reaction conditions can be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,7-Phenanthrenediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

phenanthrene-2,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)13/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHXIIHQEFWFCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C=CC(=C3)O)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589804
Record name Phenanthrene-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10127-56-7
Record name Phenanthrene-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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